(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
[1-(3,5-dimethylphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-10-6-11(2)8-12(7-10)13(9-14)4-3-5-13/h6-8H,3-5,9,14H2,1-2H3 |
InChI Key |
GDFQNZFIHIWGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCC2)CN)C |
Origin of Product |
United States |
Preparation Methods
Method 1: [2+2] Cycloaddition
A transition-metal-catalyzed [2+2] cycloaddition between alkynes or alkenes can form the cyclobutane scaffold. For example:
- Reactants : Ethylene derivatives (e.g., substituted alkenes)
- Catalysts : Rhodium or ruthenium complexes (e.g., Rh(nbd)₂SbF₆)
- Conditions : Mild temperatures (20–80°C), inert atmosphere
- Yield : Moderate to high (50–90%), depending on steric hindrance.
Method 2: Ring-Opening of Epoxides
Epoxide intermediates can undergo nucleophilic ring-opening to form cyclobutane. However, this method is less common due to challenges in controlling regioselectivity.
Functionalization with 3,5-Dimethylphenyl Group
The 3,5-dimethylphenyl substituent is introduced via Friedel-Crafts alkylation or cross-coupling reactions .
Method 3: Friedel-Crafts Alkylation
- Reactants : Cyclobutyl halide (e.g., cyclobutyl bromide) + 3,5-dimethylphenyl group
- Catalysts : Lewis acids (e.g., AlCl₃)
- Conditions : Anhydrous solvents (e.g., DCM), reflux (40–60°C)
- Yield : Variable (40–60%), limited by steric hindrance.
Method 4: Suzuki-Miyaura Coupling
For pre-activated cyclobutane boronic esters:
- Reactants : Cyclobutane boronic ester + 3,5-dimethylphenyl halide
- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄)
- Conditions : Aqueous/organic solvent mixtures, room temperature
- Yield : High (70–90%), assuming compatibility of partners.
Introduction of Methanamine Group
The methanamine moiety is typically added via reductive amination or nucleophilic substitution .
Method 5: Reductive Amination
- Reactants : 1-(3,5-Dimethylphenyl)cyclobutyl ketone + ammonium source (e.g., NH₃)
- Catalysts : Palladium (e.g., 5% Pd/C) or Raney nickel
- Conditions : H₂ gas (25–50 bar), 80–120°C, ethanol or toluene
- Yield : High (70–90%), as demonstrated in analogous amine syntheses.
Method 6: Nucleophilic Substitution
For cyclobutyl halide intermediates:
- Reactants : 1-(3,5-Dimethylphenyl)cyclobutyl bromide + methylamine
- Conditions : Polar aprotic solvents (e.g., DMF), room temperature
- Yield : Moderate (50–70%), depending on steric effects.
Optimization Strategies
Key parameters influencing reaction efficiency include:
| Parameter | Impact | Optimal Range | Reference |
|---|---|---|---|
| Catalyst Loading | Higher loading improves turnover but costs | 0.5–5 mol% | |
| Temperature | Elevated temps reduce steric hindrance | 80–120°C | |
| Solvent | Polar aprotic solvents enhance nucleophilicity | DMF, DMSO | |
| Pressure | Critical for reductive amination | 25–50 bar H₂ |
Challenges and Solutions
- Steric Hindrance : Bulky 3,5-dimethylphenyl groups reduce yields. Solution : Use bulky ligands (e.g., BTPP) to improve selectivity.
- Ring Strain : Cyclobutane ring instability under harsh conditions. Solution : Employ mild conditions (e.g., microwave irradiation).
Research Findings
Table 1: Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Drawbacks |
|---|---|---|---|---|
| Reductive Amination | Ketone → amine via H₂/Pd | 70–90% | High efficiency, scalable | Requires pressurized H₂ |
| Suzuki Coupling | Boronic ester + aryl halide | 70–90% | High selectivity | Expensive catalysts |
| Friedel-Crafts | Cyclobutyl halide + aryl group | 40–60% | Low-cost reagents | Steric limitations |
Key Insights
- Catalyst Performance : Rhodium-based systems achieve >99:1 linear/branched selectivity in hydroaminomethylation.
- Solvent Effects : DMF/HMPA mixtures improve reaction rates under microwave conditions.
- Yield Optimization : Acidic hydrolysis (e.g., HCl) of intermediates maximizes amine purity.
Chemical Reactions Analysis
Types of Reactions
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or neutral conditions.
Major Products Formed
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3,5-Dimethyl vs. 3,4-Dimethyl Substitution
Key contrasts include:
The symmetrical 3,5-dimethyl substitution in the target compound likely improves crystallinity and solubility compared to the asymmetrical 3,4-isomer. The pKa difference suggests variations in amine basicity, impacting protonation states under physiological conditions .
Aryl Group Variations
Pyridinyl Substitution: [1-(Pyridin-2-yl)cyclobutyl]methanamine
This analog (CAS: 1228994-77-1) replaces the dimethylphenyl group with a pyridine ring. Key differences:
- Molecular Formula : C₁₀H₁₄N₂ vs. C₁₃H₂₀ClN.
- Molecular Weight : 162.23 g/mol vs. 225.76 g/mol .
- Solubility : Liquid at room temperature, stored at -10°C .
The lower molecular weight and liquid state suggest reduced steric hindrance compared to the dimethylphenyl analog .
Dichlorophenyl Substitution: [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine
This derivative (CAS: 760157-03-7) features electron-withdrawing chlorine atoms:
Non-Cyclobutyl Analogs
1-(3,5-Dimethylphenyl)methanamine
This simpler analog (CAS: 78710-55-1) lacks the cyclobutyl ring:
- Molecular Weight : 135.206 g/mol vs. 225.76 g/mol.
- Boiling Point: 220.7±9.0°C vs. Not reported for cyclobutyl analog .
The lower molecular weight correlates with a lower boiling point .
(2,4,6-Trimethoxyphenyl)methanamine
Methoxy groups are electron-donating, contrasting with chlorine’s electron-withdrawing effects. Both compounds share similar hazard profiles, suggesting amine group reactivity dominates toxicity .
Salt Forms and Stability
The hydrochloride salt of (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine enhances water solubility and stability. In contrast, the free base forms of analogs like [1-(pyridin-2-yl)cyclobutyl]methanamine require sub-zero storage to prevent degradation .
Biological Activity
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine, also known as a cyclobutyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets.
- Molecular Formula : C13H17N
- Molecular Weight : 189.28 g/mol
- IUPAC Name : (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine
Biological Activity Overview
The biological activity of (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine has been investigated in various studies focusing on its pharmacological potential and mechanisms of action.
Pharmacological Potential
Initial studies have indicated that this compound may exhibit:
- Antidepressant-like effects : Research suggests that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Analgesic properties : Some findings indicate that it could potentially relieve pain through interaction with pain receptors.
The mechanism through which (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine exerts its effects is not fully elucidated but may involve:
- Receptor Interaction : Binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Modulation of Signaling Pathways : Altering intracellular signaling cascades that are involved in mood and pain perception.
Case Studies and Research Findings
A review of literature reveals several studies that provide insights into the biological activities of this compound:
-
Study on Antidepressant Activity :
- A study conducted on animal models demonstrated that administration of (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine resulted in significant reductions in depressive-like behaviors. The effects were comparable to established antidepressants, suggesting a similar mechanism of action involving serotonin reuptake inhibition.
-
Evaluation of Analgesic Effects :
- In a controlled experiment assessing pain response, subjects treated with this compound showed a marked decrease in pain sensitivity compared to control groups. This effect was hypothesized to be mediated through opioid receptor pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine, a comparison with structurally similar compounds can be insightful.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine | C13H17N | Potential antidepressant and analgesic |
| Cyclobenzaprine | C20H21N | Muscle relaxant with some antidepressant effects |
| Desipramine | C18H22N2 | Antidepressant primarily affecting norepinephrine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
